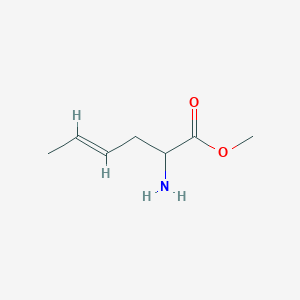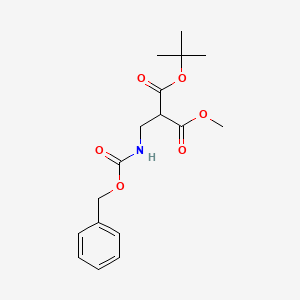
3-Cbz-amino-2-Boc-amino-propionicacidmethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cbz-amino-2-Boc-amino-propionic acid methyl ester is a compound with the IUPAC name methyl 3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate . It is a white solid with a molecular weight of 352.39 g/mol . This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.
Vorbereitungsmethoden
The synthesis of 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester typically involves the protection of amino groups using benzyl carbamate (Cbz) and tert-butyl carbamate (Boc) protecting groups. One common synthetic route involves the amidation of N-Cbz and N-Boc protected amines under mild conditions . The reaction conditions often include the use of isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . Industrial production methods may vary, but they generally follow similar principles of protecting group chemistry and amidation reactions.
Analyse Chemischer Reaktionen
3-Cbz-amino-2-Boc-amino-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the protecting groups, yielding free amines.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Cbz-amino-2-Boc-amino-propionic acid methyl ester has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It serves as a building block for the development of pharmaceuticals, including enzyme inhibitors and anticancer agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester involves its role as a protected amino acid derivative. The protecting groups (Cbz and Boc) prevent unwanted side reactions during synthesis, allowing for selective reactions at other functional groups. Upon removal of the protecting groups, the free amines can participate in various biochemical pathways and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester include:
N-Cbz-amino acids: These compounds have a similar benzyl carbamate protecting group but may differ in the amino acid backbone.
N-Boc-amino acids: These compounds have a tert-butyl carbamate protecting group and are used in similar synthetic applications.
N-Alloc-amino acids: These compounds use allyl carbamate as a protecting group and offer different reactivity profiles.
The uniqueness of 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester lies in its dual protection strategy, which provides greater flexibility and selectivity in synthetic applications.
Eigenschaften
Molekularformel |
C17H23NO6 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
3-O-tert-butyl 1-O-methyl 2-(phenylmethoxycarbonylaminomethyl)propanedioate |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-15(20)13(14(19)22-4)10-18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21) |
InChI-Schlüssel |
LSVQGBUSQYEVPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OCC1=CC=CC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12274373.png)
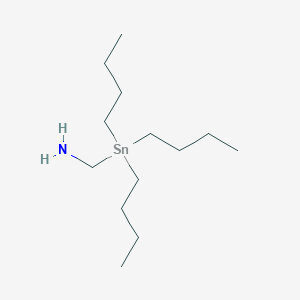

![2-tert-butyl-1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12274384.png)

![6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B12274396.png)
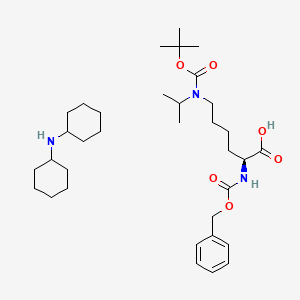
![3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester](/img/structure/B12274401.png)
![1-(benzenesulfonyl)-4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12274421.png)
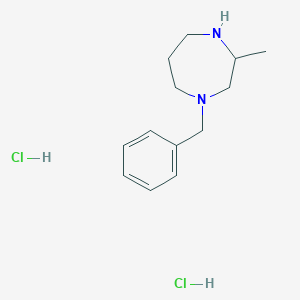

![4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B12274440.png)
